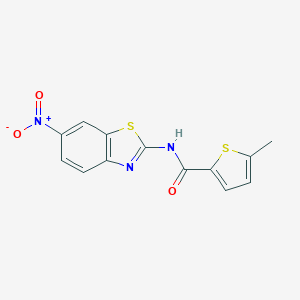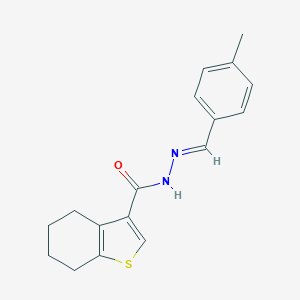![molecular formula C17H22N4O2 B446172 2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446172.png)
2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups, a pyrazole ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the 3,5-dimethylphenoxy intermediate.
Formation of the Pyrazole Intermediate: Concurrently, the pyrazole ring is synthesized by reacting 1-ethyl-5-methyl-1H-pyrazole with a suitable aldehyde or ketone.
Condensation Reaction: The final step involves the condensation of the phenoxy intermediate with the pyrazole intermediate in the presence of acetohydrazide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain applications.
Propiedades
Fórmula molecular |
C17H22N4O2 |
|---|---|
Peso molecular |
314.4g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-5-21-14(4)15(10-19-21)9-18-20-17(22)11-23-16-7-12(2)6-13(3)8-16/h6-10H,5,11H2,1-4H3,(H,20,22)/b18-9+ |
Clave InChI |
KMGBPBCRMHXXEY-GIJQJNRQSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C |
SMILES isomérico |
CCN1C(=C(C=N1)/C=N/NC(=O)COC2=CC(=CC(=C2)C)C)C |
SMILES canónico |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sec-butyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446090.png)
![2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446091.png)

![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B446094.png)

![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2-furohydrazide](/img/structure/B446100.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B446103.png)
methyl]-5-methyl-2-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446104.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B446105.png)


![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B446110.png)

